

A Comparative Purity Analysis of Commercial (4-(Aminomethyl)phenyl)methanol hydrochloride

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Compound of Interest

Compound Name: (4-(Aminomethyl)phenyl)methanol hydrochloride

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(4-(Aminomethyl)phenyl)methanol hydrochloride is a versatile bifunctional linker and building block crucial in pharmaceutical and chemical research. Its utility in the synthesis of novel therapeutics necessitates a thorough understanding of its purity profile. This guide provides a comparative analysis of a typical commercial-grade sample of **(4-(Aminomethyl)phenyl)methanol hydrochloride**, outlining potential impurities and detailing experimental protocols for their detection and quantification. Furthermore, a comparison with alternative bifunctional linkers is presented to aid in the selection of reagents for specific research and development applications.

Purity Profile of Commercial (4-(Aminomethyl)phenyl)methanol hydrochloride

Commercial batches of **(4-(Aminomethyl)phenyl)methanol hydrochloride**, often synthesized via the reduction of 4-hydroxymethylbenzonitrile, may contain several process-related impurities. The purity of a typical commercial sample is generally $\geq 95\%$.^[1] A summary of potential impurities and their hypothetical distribution in a commercial batch is presented below.

Compound Name	Structure	Hypothetical Abundance (%)	Potential Origin
(4-(Aminomethyl)phenyl)methanol hydrochloride	![Image of (4-(Aminomethyl)phenyl)methanol hydrochloride]	≥ 95.0	Active Pharmaceutical Ingredient (API)
4-(Hydroxymethyl)benzonitrile	![Image of 4-(Hydroxymethyl)benzonitrile]	< 2.0	Unreacted starting material
4-Formylbenzylamine	![Image of 4-Formylbenzylamine]	< 1.5	Incomplete reduction intermediate
4-Methylbenzylamine	![Image of 4-Methylbenzylamine]	< 1.0	Over-reduction side-product
Bis(4-(hydroxymethyl)benzyl)amine	![Image of Bis(4-(hydroxymethyl)benzyl)amine]	< 0.5	Dimerization side-product

Chemical structures are illustrative and sourced from public chemical databases.

Experimental Protocols for Purity Analysis

Accurate determination of the purity of **(4-(Aminomethyl)phenyl)methanol hydrochloride** and the identification of its impurities can be achieved through a combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a general reverse-phase HPLC method suitable for the separation and quantification of **(4-(Aminomethyl)phenyl)methanol hydrochloride** and its potential impurities. Method development and validation are crucial for ensuring accuracy and precision.

Instrumentation:

- HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

- Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
- Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Elution:

Time (min)	% Solvent A	% Solvent B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5

| 30.0 | 95 | 5 |

Method Parameters:

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 220 nm
- Injection Volume: 10 µL
- Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Solvent A and Solvent B.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information on the structure of the main component and can be used to identify and quantify impurities with distinct signals.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

Data Acquisition and Analysis:

- Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Integrate the signals corresponding to the main compound and the identified impurities.
- The relative molar ratio of impurities can be calculated by comparing the integral of a characteristic impurity peak to a well-resolved peak of the main compound, taking into account the number of protons giving rise to each signal.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

- **(4-(Aminomethyl)phenyl)methanol hydrochloride**: Aromatic protons (~7.4 ppm), benzylic CH₂OH (~4.5 ppm), and benzylic CH₂NH₃⁺ (~4.0 ppm).
- 4-(Hydroxymethyl)benzonitrile: Aromatic protons (~7.5-7.8 ppm), benzylic CH₂OH (~4.6 ppm).
- 4-Formylbenzylamine: Aldehyde proton (~9.9 ppm), aromatic protons (~7.6-7.9 ppm), benzylic CH₂NH₂ (~3.8 ppm).

Comparison with Alternative Bifunctional Linkers

(4-(Aminomethyl)phenyl)methanol hydrochloride serves as a rigid, non-cleavable bifunctional linker. Its primary amine allows for conjugation to carboxyl groups or other electrophiles, while the hydroxyl group can be further functionalized. The choice of a linker is

critical in drug development, influencing stability, solubility, and the release mechanism of a payload. Below is a comparison with other common bifunctional linkers.

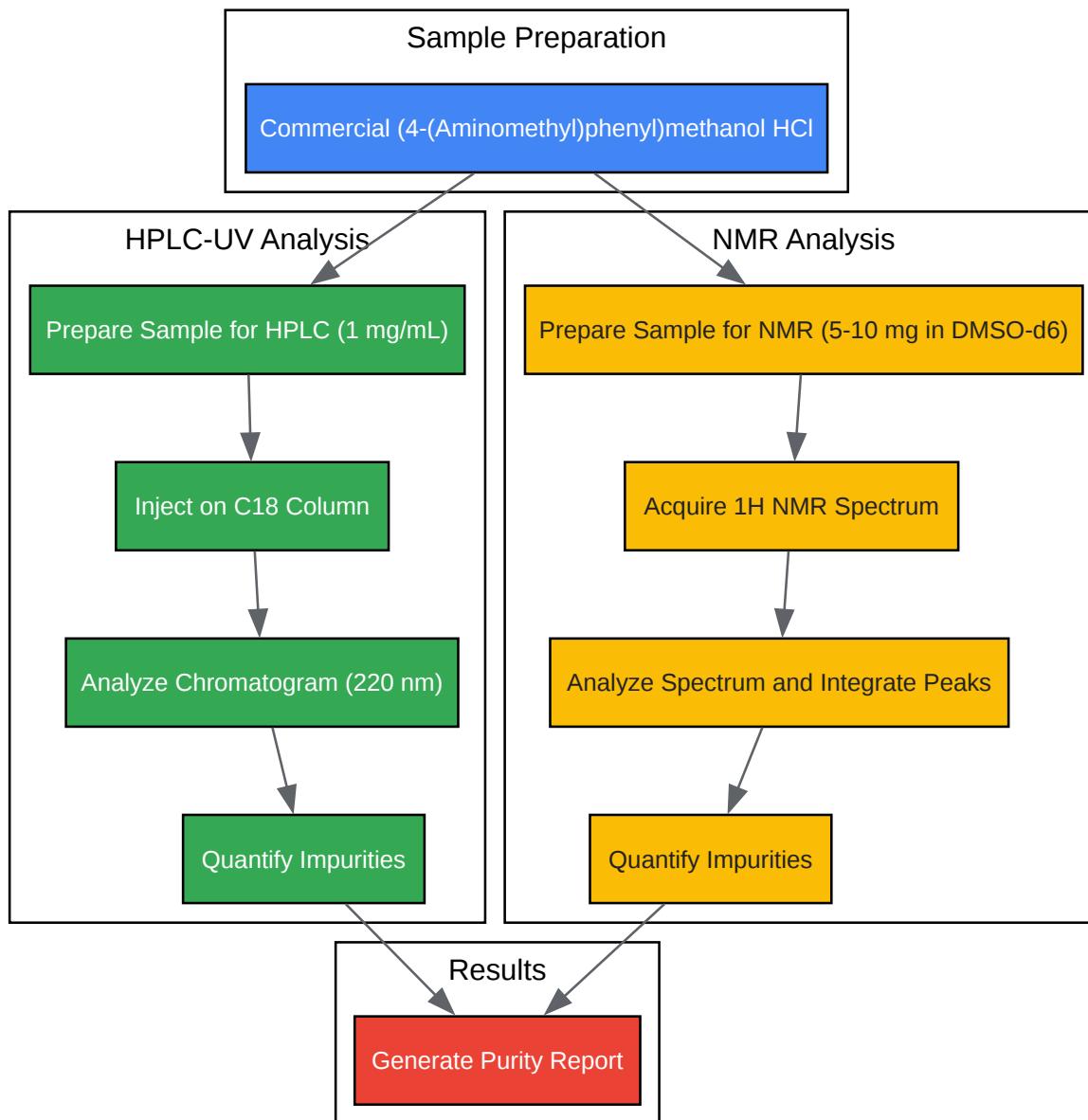
Linker Name	Structure	Key Features	Applications
(4-(Aminomethyl)phenyl) methanol	![Image of (4-(Aminomethyl)phenyl) methanol]	Rigid aromatic spacer providing defined spatial orientation. Primary amine and hydroxyl groups for orthogonal conjugation. Non-cleavable, ensuring stable linkage.	Solid-phase peptide synthesis, antibody-drug conjugates (ADCs) where stable linkage is desired, surface modification.
4-(Hydroxymethyl)benzoic acid	![Image of 4-(Hydroxymethyl)benzoic acid]	Rigid aromatic spacer. Carboxylic acid and hydroxyl groups for orthogonal conjugation. Can be used as an acid-stable linker in solid-phase peptide synthesis.[2]	Solid-phase synthesis of peptides and other organic molecules, development of prodrugs.[2][3][4][5]
4-Aminobenzylamine	![Image of 4-Aminobenzylamine]	Aromatic spacer with two primary amine groups of different reactivity (aliphatic vs. aromatic), allowing for sequential conjugation.[6]	Cross-linking of polymers, synthesis of dendrimers, preparation of enzyme inhibitors.[6][7]
Maleimide-PEG-NHS Ester	![Image of Maleimide-PEG-NHS Ester]	Flexible, hydrophilic polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity. Maleimide group reacts specifically with thiols, and the NHS ester reacts with	Antibody-drug conjugates (ADCs), protein-protein conjugation, PEGylation of biomolecules to improve pharmacokinetic properties.[8][9][10]

primary amines.
Cleavable or non-cleavable versions are available.[8][9][10]

Chemical structures are illustrative and sourced from public chemical databases.

Visualizations

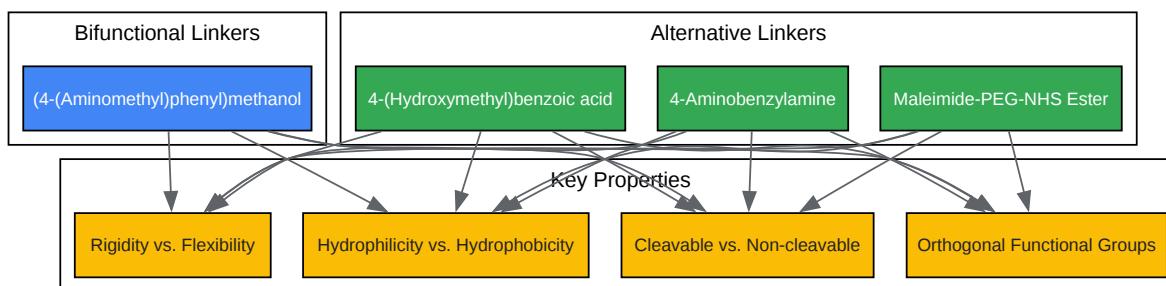
Experimental Workflow for Purity Analysis



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Caption: Workflow for the purity analysis of (4-(Aminomethyl)phenyl)methanol HCl.

Logical Relationship of Bifunctional Linkers

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Caption: Comparison of bifunctional linkers based on key properties.

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